molecular formula C8H8N2 B1295369 2-Methyl-2H-indazole CAS No. 4838-00-0

2-Methyl-2H-indazole

Cat. No. B1295369
CAS RN: 4838-00-0
M. Wt: 132.16 g/mol
InChI Key: OAZHXZJUWHKFMP-UHFFFAOYSA-N
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Patent
US05763616

Procedure details

A solution containing 9.5 g (72 mmol) of 2-methyl-2H-indazole in 200 ml of ethyl ether, was cooled to -30° C., and 61.4 g (144 mmol) of n-butyl lithium (a 15% hexane solution) was dropwise added thereto. The mixture was stirred for one hour at the same temperature, and then an excess amount of sulfurous acid gas was blown thereinto for 3 hours at a temperature of not higher than -20° C. After completion of the reaction, the mixture was returned to room temperature, stirred for 12 hours and then diluted with ethyl ether. The product was subjected to filtration. The crystals were dried to obtain crude lithium 2-methyl-2H-indazole-3-sulfinate. This product was used for the subsequent reaction without purification. 48.8 g (430 mmol) of hydroxylamine-O-sulfonic acid was gradually added to a solution containing 17.2 g (430 mmol) of sodium hydroxide in water (300 ml) under cooling with ice (not higher than 10° C.). This solution was added all at once to a solution containing the crude lithium 2-methyl-2H-indazole-3-sulfinate previously prepared in water (100 ml), and then the mixture was stirred for 12 hours at room temperature. Formed crystals were collected by filtration to obtain 8.8 g (yield: 58%) of 2-methyl-2H-indazole-3-sulfonamide (slightly yellow granular crystals). Melting point: 181°-183° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
61.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
48.8 g
Type
reactant
Reaction Step Five
Quantity
17.2 g
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
lithium 2-methyl-2H-indazole-3-sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[N:2]1C=C2C(C=CC=C2)=N1.C([Li])CCC.S(=O)(O)O.NOS(O)(=O)=O.[OH-].[Na+].[CH3:28][N:29]1[C:37]([S:38]([O-:40])=[O:39])=[C:36]2[C:31]([CH:32]=[CH:33][CH:34]=[CH:35]2)=[N:30]1.[Li+]>C(OCC)C.O.CCCCCC>[CH3:28][N:29]1[C:37]([S:38]([NH2:2])(=[O:40])=[O:39])=[C:36]2[C:31]([CH:32]=[CH:33][CH:34]=[CH:35]2)=[N:30]1 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
CN1N=C2C=CC=CC2=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
61.4 g
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)=O
Step Five
Name
Quantity
48.8 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Six
Name
Quantity
17.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Seven
Name
lithium 2-methyl-2H-indazole-3-sulfinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C2C=CC=CC2=C1S(=O)[O-].[Li+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 3 hours at a temperature of not higher than -20° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The product was subjected to filtration
CUSTOM
Type
CUSTOM
Details
The crystals were dried
CUSTOM
Type
CUSTOM
Details
to obtain crude lithium 2-methyl-2H-indazole-3-sulfinate
CUSTOM
Type
CUSTOM
Details
This product was used for the subsequent reaction without purification
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice (not higher than 10° C.)
ADDITION
Type
ADDITION
Details
This solution was added all at once to a solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Formed crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=C2C=CC=CC2=C1S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.